3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione
Overview
Description
3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of quinolinoacridine derivatives, which are characterized by their fused ring systems and multiple functional groups. The molecular formula of this compound is C20H12N2O2, and it has a molecular weight of approximately 312.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-3-methylquinoline with 2-chloro-3-methylbenzoic acid in the presence of a suitable catalyst can lead to the formation of the desired quinolinoacridine structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to isolate the final product. Safety measures and environmental considerations are crucial during industrial production to minimize hazardous by-products and ensure worker safety .
Chemical Reactions Analysis
Types of Reactions
3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinoacridine derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinolinoacridine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinoacridine quinones, while reduction can produce dihydroquinolinoacridine derivatives .
Scientific Research Applications
3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting processes like replication and transcription. Additionally, it may inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
Quinolino[2,3-b]acridine-7,14(5H,12H)-dione: Similar structure but without the dimethyl groups.
3,13-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione: Similar structure with different methyl group positions.
3,10-Dimethylquinolino[2,3-b]acridine-5-sulfonic acid: Contains additional sulfonic acid group.
Uniqueness
3,10-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione is unique due to its specific methyl group positions, which can influence its chemical reactivity and biological activity. The presence of these methyl groups can affect the compound’s ability to interact with molecular targets and undergo specific chemical reactions .
Properties
IUPAC Name |
3,10-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c1-11-3-5-13-17(7-11)23-19-9-16-20(10-15(19)21(13)25)24-18-8-12(2)4-6-14(18)22(16)26/h3-10H,1-2H3,(H,23,25)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNAVTCHDQBEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=C(C=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10864655 | |
Record name | 3,10-Dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16043-40-6 | |
Record name | 5,12-Dihydro-3,10-dimethylquino[2,3-b]acridine-7,14-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16043-40-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CI 73915 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016043406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,10-Dimethyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10864655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quino[2,3-b]acridine-7,14-dione, 5,12-dihydro-3,10-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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